Cas no 49562-07-4 (N,N''-(piperazine-1,4-diyldiethane-2,1-diyl)bis(6-methoxyquinolin-8-amine))

N,N''-(piperazine-1,4-diyldiethane-2,1-diyl)bis(6-methoxyquinolin-8-amine) structure
49562-07-4 structure
Product name:N,N''-(piperazine-1,4-diyldiethane-2,1-diyl)bis(6-methoxyquinolin-8-amine)
CAS No:49562-07-4
MF:C28H34N6O2
MW:486.608565807343
CID:932479
PubChem ID:320633

N,N''-(piperazine-1,4-diyldiethane-2,1-diyl)bis(6-methoxyquinolin-8-amine) Chemical and Physical Properties

Names and Identifiers

    • N,N''-(piperazine-1,4-diyldiethane-2,1-diyl)bis(6-methoxyquinolin-8-amine)
    • 6-methoxy-N-[2-[4-[2-[(6-methoxyquinolin-8-yl)amino]ethyl]piperazin-1-yl]ethyl]quinolin-8-amine
    • 1,4-bis-[2-(6-methoxy-quinolin-8-ylamino)-ethyl]-piperazine
    • 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine
    • AC1L82ME
    • CTK1D6861
    • N-(6-Methoxy-8-quinolinyl)-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)amine
    • NSC268886
    • WR-187427
    • NSC 268886
    • 49562-07-4
    • 1,4-Piperazinediethanamine, N,N'-bis(6-methoxy-8-quinolinyl)-
    • 6-methoxy-N-[2-[4-[2-[(6-methoxy-8-quinolyl)amino]ethyl]piperazin-1-yl]ethyl]quinolin-8-amine
    • NSC-268886
    • DTXSID80197846
    • UNII-W52T9F6R2J
    • W52T9F6R2J
    • Inchi: InChI=1S/C28H34N6O2/c1-35-23-17-21-5-3-7-31-27(21)25(19-23)29-9-11-33-13-15-34(16-14-33)12-10-30-26-20-24(36-2)18-22-6-4-8-32-28(22)26/h3-8,17-20,29-30H,9-16H2,1-2H3
    • InChI Key: IBQRWZTXXRLMDM-UHFFFAOYSA-N
    • SMILES: COC1=CC(=C2C(=C1)C=CC=N2)NCCN3CCN(CC3)CCNC4=C5C(=CC(=C4)OC)C=CC=N5

Computed Properties

  • Exact Mass: 486.274
  • Monoisotopic Mass: 486.274
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 10
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 74.8Ų

Experimental Properties

  • Density: 1.234
  • Boiling Point: 723.6°C at 760 mmHg
  • Flash Point: 391.4°C
  • Refractive Index: 1.673

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd